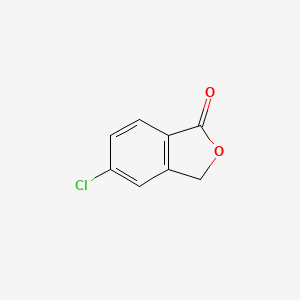

5-Chloroisobenzofuran-1(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRQBEBBOSKYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287188 | |

| Record name | 5-chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-03-4, 28033-47-8 | |

| Record name | 54109-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloroisobenzofuran-1(3H)-one (CAS: 54109-03-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloroisobenzofuran-1(3H)-one, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical and physical properties, synthesis, and significant applications, particularly its role as a crucial intermediate in the development of antidepressant drugs, including Selective Serotonin Reuptake Inhibitors (SSRIs). Detailed experimental protocols, reaction mechanisms, and spectroscopic data are presented to offer a practical and in-depth resource for laboratory and research applications. This guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic and discovery endeavors.

Introduction: The Significance of the Phthalide Scaffold

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and synthetic molecules with diverse biological activities. The inherent reactivity and structural rigidity of the phthalide scaffold make it a privileged starting point in medicinal chemistry for the synthesis of complex therapeutic agents. This compound, with its strategic chloro-substitution, offers a versatile handle for further chemical modifications, rendering it an invaluable intermediate in the synthesis of targeted therapeutics. Its primary utility lies in its role as a precursor to compounds that modulate the serotonin pathway, a key target in the treatment of depression and other neurological disorders.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a research environment.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 54109-03-4 | [1][2] |

| Molecular Formula | C₈H₅ClO₂ | [1][3] |

| Molecular Weight | 168.58 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 88-89 °C | |

| Boiling Point | 294.4±29.0 °C (Predicted) | |

| InChI Key | UBRQBEBBOSKYLQ-UHFFFAOYSA-N | [1] |

| SMILES | O=C1OCC2=C1C=CC(Cl)=C2 | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [4] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Handle in a well-ventilated area or a fume hood.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the selective reduction of 4-chlorophthalic anhydride.[6] This method is advantageous due to the commercial availability of the starting material and the relatively straightforward reaction conditions. Two primary reducing agents are typically employed: sodium borohydride and zinc dust.

Synthesis via Reduction of 4-Chlorophthalic Anhydride

The synthesis pathway is depicted below:

Caption: Synthetic route to this compound.

The reduction of 4-chlorophthalic anhydride to 5-chlorophthalide is a regioselective process. The anhydride possesses two carbonyl groups, and the selectivity of the reduction is influenced by both electronic and steric factors. In the case of 4-substituted phthalic anhydrides, nucleophilic attack by a hydride donor (from NaBH₄) or an electron (from Zn) preferentially occurs at one of the two carbonyl carbons. The electron-withdrawing nature of the chlorine atom influences the electrophilicity of the carbonyl carbons. The reaction proceeds through the opening of the anhydride ring to form an intermediate carboxylate, which then undergoes lactonization to yield the final phthalide product.

Caption: Generalized mechanism for the reduction of 4-chlorophthalic anhydride.

Experimental Protocols

The following protocols are based on established methods for the reduction of substituted phthalic anhydrides.[6][7][8]

This method is generally preferred for its milder reaction conditions and easier work-up.

Materials:

-

4-Chlorophthalic anhydride (1.0 eq)

-

Sodium borohydride (1.0 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (e.g., 1 M HCl)

-

Saturated Sodium Bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend sodium borohydride in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Dissolve 4-chlorophthalic anhydride in anhydrous THF in a separate flask.

-

Add the solution of 4-chlorophthalic anhydride dropwise to the stirred, ice-cold suspension of sodium borohydride over 10-15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding dilute HCl with cooling in an ice bath until the effervescence ceases.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous phase).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

This classical method is also effective, though it involves handling strong acid and a metal reductant.[6][8]

Materials:

-

4-Chlorophthalic anhydride (1.0 eq)

-

Zinc dust (2.0 - 3.0 eq)

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of 4-chlorophthalic anhydride in glacial acetic acid.

-

Add concentrated hydrochloric acid to the solution.

-

Heat the mixture to 80-90°C with vigorous stirring.

-

Add zinc dust portion-wise to the hot solution, maintaining the temperature between 80-90°C. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue heating and stirring for several hours (typically 8-12 hours) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with a large volume of water.

-

Filter the mixture to remove unreacted zinc and other insoluble materials.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Spectroscopic Characterization

While a dedicated, publicly available, and fully interpreted set of spectra for this compound is not readily found in a single source, the expected spectral characteristics can be inferred from the analysis of its structure and data from closely related compounds.[9][10][11][12] Researchers should always confirm the identity of their synthesized material through their own analytical data.

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the chloro and lactone ring substituents.

-

Methylene Protons (-CH₂-): The two protons of the methylene group in the lactone ring will likely appear as a singlet around δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy (Expected)

-

Carbonyl Carbon (C=O): A characteristic peak for the lactone carbonyl carbon is expected in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected in the range of δ 110-150 ppm. The carbon bearing the chlorine atom will be shifted, and its signal may be broadened due to quadrupolar relaxation.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear around δ 65-75 ppm.

Infrared (IR) Spectroscopy (Expected)

-

Carbonyl Stretch (C=O): A strong, sharp absorption band characteristic of a γ-lactone carbonyl group is expected in the region of 1760-1780 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band for the C-O single bond in the lactone ring, typically around 1200-1300 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS) (Expected)

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 168. A characteristic isotopic pattern for a chlorine-containing compound will be observed, with an M+2 peak at m/z = 170 with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation: Common fragmentation pathways may include the loss of CO, Cl, or the entire lactone functionality.

Applications in Drug Discovery and Development

The primary significance of this compound in the pharmaceutical industry lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic value. Its most notable application is in the development of antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs).[13][14]

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are a class of drugs that are widely used to treat depression, anxiety disorders, and other mood-related conditions. They function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell, thereby increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.[15]

The 5-chlorophthalide moiety serves as a foundational scaffold for the construction of several SSRIs. The chloro-substituent can be further functionalized or can be a key feature for the final drug molecule's interaction with its biological target.

Caption: Role of this compound in the synthesis of SSRIs.

The synthesis of citalopram, a well-known SSRI, can start from a related phthalide intermediate, highlighting the importance of this chemical class in accessing such drugs.[13] The 5-substituted phthalide core allows for the introduction of the necessary side chains that are crucial for the molecule's binding to the serotonin transporter (SERT).

Modulation of the Serotonin Signaling Pathway

The end products derived from this compound exert their therapeutic effects by modulating the serotonin signaling pathway. By inhibiting the serotonin transporter (SERT), these drugs increase the concentration and duration of serotonin in the synapse, leading to enhanced postsynaptic receptor activation. This ultimately results in a cascade of downstream signaling events that are believed to contribute to the antidepressant and anxiolytic effects.

Caption: Mechanism of action of SSRIs derived from 5-chlorophthalide.

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex drug molecules. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the generation of SSRIs. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers and scientists, facilitating the advancement of drug discovery programs that leverage the unique chemical attributes of this important phthalide derivative.

References

- 1. This compound | 54109-03-4 [sigmaaldrich.com]

- 2. 54109-03-4|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]

- 4. 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro- [webbook.nist.gov]

- 5. 5-chloro phthalide | CAS No: 54109-03-4 [aquigenbio.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Chloroisobenzofuran-1,3-dione | 118-45-6 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. 4-Chlorophthalic anhydride(118-45-6) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SAR development of a selective 5-HT1D antagonist/serotonin reuptake inhibitor lead using rapid parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloroisobenzofuran-1(3H)-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chloroisobenzofuran-1(3H)-one, a valuable heterocyclic compound often utilized as a building block in the synthesis of more complex molecules, including pharmacologically active agents. This document will delve into its chemical structure, key physical and chemical properties, and detailed synthetic methodologies, offering insights into the rationale behind experimental choices.

Compound Identity and Structure

This compound, also known as 5-chlorophthalide, is a chlorinated derivative of isobenzofuran-1(3H)-one. The core of the molecule is a bicyclic system composed of a benzene ring fused to a γ-lactone ring. The chlorine atom is substituted at the 5-position of the benzofuranone ring system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54109-03-4 | [1][2] |

| Molecular Formula | C₈H₅ClO₂ | [1][3] |

| Molecular Weight | 168.58 g/mol | [1][3] |

| Physical Form | Solid | [4] |

| Melting Point | 154-155 °C | |

| Storage | Sealed in dry, room temperature | [1][4] |

| SMILES | C1C2=C(C=CC(=C2)Cl)C(=O)O1 | [3] |

| InChIKey | UBRQBEBBOSKYLQ-UHFFFAOYSA-N | [3][4] |

Synthetic Strategies

The synthesis of this compound can be primarily achieved through two effective routes: the reduction of 4-chlorophthalic anhydride and the directed ortho-lithiation of a substituted benzamide. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis via Reduction of 4-Chlorophthalic Anhydride

This is a direct and commonly employed method for the preparation of 5-chlorophthalide. The reaction involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, leading to the formation of the lactone ring.

2.1.1. The Underlying Chemistry: A Tale of Two Carbonyls

The key to this synthesis is the selective reduction of a cyclic anhydride. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its milder nature compared to other reducing agents like lithium aluminum hydride (LiAlH₄), which could lead to over-reduction. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from NaBH₄ on one of the carbonyl carbons of the anhydride. This initial attack leads to the opening of the anhydride ring to form a carboxylate and an aldehyde intermediate. The aldehyde is then further reduced to the corresponding alcohol, which subsequently undergoes intramolecular cyclization (lactonization) to yield the final phthalide product.

In unsymmetrical anhydrides like 4-chlorophthalic anhydride, the regioselectivity of the initial hydride attack is a crucial factor. The electronic effects of the substituent on the aromatic ring can influence the electrophilicity of the two carbonyl carbons.

Caption: Simplified workflow for the synthesis of this compound via reduction.

2.1.2. Field-Proven Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-chlorophthalide from 4-chlorophthalic anhydride.[5]

Materials:

-

4-Chlorophthalic anhydride

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of sodium borohydride in anhydrous THF. Cool the slurry to a reduced temperature, typically 0-5 °C, using an ice bath.

-

Addition of Starting Material: Dissolve 4-chlorophthalic anhydride in anhydrous THF in a separate flask. Add this solution dropwise to the cooled NaBH₄ slurry over a period of time, ensuring the temperature of the reaction mixture is maintained.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cautiously quench the excess sodium borohydride by the slow addition of an aqueous acid, such as dilute hydrochloric acid, while keeping the flask in an ice bath. This step should be performed with care as it generates hydrogen gas.

-

Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude 5-chlorophthalide can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product as a solid.

Synthesis via Directed Ortho-Lithiation

An alternative and elegant approach to 5-chlorophthalide involves the use of directed ortho-lithiation. This strategy allows for the regioselective functionalization of an aromatic ring by employing a directing group that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position.

2.2.1. The Power of the Directing Group

In this synthesis, a suitable derivative of 4-chlorobenzoic acid, such as 4-chloro-N,N-diisopropylbenzamide, is used as the starting material. The diisopropylamide group acts as a powerful directing metalation group (DMG). The mechanism involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atom of the amide. This brings the alkyllithium into close proximity to one of the ortho-protons, facilitating its abstraction and the formation of an ortho-lithiated species. This lithiated intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce a formyl group at the ortho-position. Subsequent reduction of the formyl group and in-situ or stepwise cyclization leads to the formation of the 5-chlorophthalide.

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

2.2.2. A Glimpse into the Experimental Protocol

The synthesis of the starting material, 4-chloro-N,N-diisopropylbenzamide, can be achieved by reacting 4-chlorobenzoyl chloride with diisopropylamine. The subsequent steps would follow a general procedure for directed ortho-lithiation.

Materials:

-

4-chloro-N,N-diisopropylbenzamide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Reducing agent (e.g., sodium borohydride)

-

Aqueous acid for work-up (e.g., HCl)

Procedure:

-

Lithiation: Dissolve 4-chloro-N,N-diisopropylbenzamide in anhydrous THF under an inert atmosphere and cool to a low temperature (e.g., -78 °C). Slowly add n-butyllithium and stir for a specified time to allow for the formation of the ortho-lithiated species.

-

Formylation: Add anhydrous DMF to the reaction mixture and allow it to slowly warm to a higher temperature.

-

Reduction and Cyclization: The resulting intermediate can then be reduced, for example with sodium borohydride, followed by an acidic work-up which facilitates the cyclization to the final product.

-

Purification: The product is then isolated and purified using standard techniques such as extraction and chromatography or recrystallization.

Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons in the range of δ 7-8 ppm. A singlet for the methylene (CH₂) protons of the lactone ring, typically around δ 5.0-5.5 ppm. The integration of these signals should correspond to the number of protons in the molecule. |

| ¹³C NMR | A signal for the carbonyl carbon of the lactone at around δ 170 ppm. Signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift. A signal for the methylene carbon of the lactone ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the γ-lactone, typically in the range of 1760-1780 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. Aromatic C-H and C=C stretching bands. |

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[4] General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. Its phthalide core is a common motif in natural products and pharmacologically active compounds. The presence of the chlorine atom provides a handle for further functionalization through various cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 5-chloro phthalide | CAS No: 54109-03-4 [aquigenbio.com]

- 3. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

Spectroscopic data of 5-Chloroisobenzofuran-1(3H)-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloroisobenzofuran-1(3H)-one

Introduction

This compound, also known as 5-chlorophthalide, is a halogenated derivative of phthalide, a core structural motif found in various natural products and pharmacologically active compounds. Its utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for structure elucidation and quality control.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will delve into the interpretation of predicted spectral features, grounded in established principles and data from analogous structures, and provide robust, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₈H₅ClO₂), both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The aromatic region is of particular interest for confirming the substitution pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (CH₂) | ~5.35 | Singlet (s) | N/A | 2H |

| H-4 | ~7.85 | Doublet (d) | J ≈ 8.5 | 1H |

| H-6 | ~7.50 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H |

| H-7 | ~7.90 | Doublet (d) | J ≈ 2.0 | 1H |

Rationale Behind Assignments:

-

H-3 (Methylene Protons): The two protons of the CH₂ group are chemically equivalent and adjacent to an oxygen atom and a quaternary carbon, placing their chemical shift significantly downfield to approximately 5.35 ppm. The absence of adjacent protons results in a singlet.

-

Aromatic Protons (H-4, H-6, H-7):

-

H-7: This proton is ortho to the electron-withdrawing carbonyl group, leading to significant deshielding and placing it furthest downfield in the aromatic region (~7.90 ppm). It is split into a doublet by H-6 with a small meta coupling constant (J ≈ 2.0 Hz).

-

H-4: This proton is ortho to the chlorine atom and experiences deshielding. It is split into a doublet by H-6 with a typical ortho coupling constant (J ≈ 8.5 Hz).

-

H-6: This proton is coupled to both H-4 (ortho) and H-7 (meta), resulting in a doublet of doublets. Its chemical shift is influenced by the para carbonyl and ortho chlorine, placing it upfield relative to H-4 and H-7.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing direct evidence of the carbon backbone and the presence of key functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~170.5 |

| C-3 (CH₂) | ~69.5 |

| C-3a | ~149.0 |

| C-4 | ~126.0 |

| C-5 | ~139.0 |

| C-6 | ~129.5 |

| C-7 | ~125.0 |

| C-7a | ~127.0 |

Rationale Behind Assignments:

-

C-1 (Carbonyl Carbon): The lactone carbonyl carbon is highly deshielded and appears furthest downfield, characteristic of ester carbonyls (~170.5 ppm).

-

C-3 (Methylene Carbon): This sp³ hybridized carbon, bonded to oxygen, appears around 69.5 ppm.

-

Aromatic Carbons:

-

C-5 (C-Cl): The carbon directly attached to the chlorine atom is significantly deshielded due to the inductive effect of the halogen, appearing around 139.0 ppm.

-

C-3a: This quaternary carbon, part of the fused ring system and adjacent to the carbonyl group, is expected to be highly deshielded (~149.0 ppm).

-

The remaining aromatic carbons (C-4, C-6, C-7, C-7a) are assigned based on established substituent effects and comparison with related structures like 5-bromophthalide.[1]

-

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | Aliphatic (CH₂) |

| ~1765 | C=O Stretch | γ-Lactone (Ester) |

| ~1610, ~1470 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester |

| ~1050 | C-O Stretch | Ether-like (ring) |

| ~830 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Benzene |

| ~750 | C-Cl Stretch | Aryl Halide |

Interpretation of Key Peaks:

-

Lactone Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the spectrum will be the carbonyl stretch. For a five-membered lactone (γ-lactone), ring strain shifts this absorption to a higher frequency (~1765 cm⁻¹) compared to a standard acyclic ester (~1740 cm⁻¹).[2] This peak is a definitive indicator of the isobenzofuranone core.

-

Aromatic Region: The C=C stretching vibrations within the benzene ring typically appear in the 1610-1470 cm⁻¹ region.[2] The out-of-plane C-H bending vibration around 830 cm⁻¹ is characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

-

C-Cl Stretch: The carbon-chlorine stretching vibration for an aryl chloride typically appears in the 750-700 cm⁻¹ region and can serve as supporting evidence for the presence of the halogen.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal and anvil after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Notes |

| 168/170 | [M]⁺˙ | Molecular Ion Peak: Exhibits a characteristic ~3:1 intensity ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| 140/142 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactone ring. |

| 139/141 | [M - CHO]⁺ | Loss of a formyl radical. |

| 105 | [C₇H₅O]⁺ | Loss of HCl from the [M - CO]⁺˙ fragment. |

| 75 | [C₆H₃]⁺ | Further fragmentation. |

Interpretation of Key Features:

-

Molecular Ion and Isotopic Pattern: The most critical feature is the molecular ion (M⁺˙). For this compound (C₈H₅ClO₂), the monoisotopic mass is 167.9978 Da.[3] In a low-resolution mass spectrum, this will appear as a pair of peaks at m/z 168 (for the ³⁵Cl isotope) and m/z 170 (for the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.[3]

-

Fragmentation Pathway: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. A common pathway for phthalides is the loss of carbon monoxide (CO, 28 Da) to form a more stable ion.[4] Subsequent loss of a chlorine radical or HCl can also be expected.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Data Analysis: Identify the molecular ion peak and confirm the characteristic 3:1 isotopic pattern for chlorine. Analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not reliant on a single technique but on the convergence of evidence from all methods. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR spectroscopy provides definitive confirmation of the critical γ-lactone carbonyl functional group. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic signature of chlorine. The convergence of these distinct datasets provides an unambiguous and robust confirmation of the molecular structure, which is essential for its application in research and development.

References

An In-depth Technical Guide to 5-Chlorophthalide: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorophthalide, systematically known as 5-chloro-2-benzofuran-1(3H)-one, is a halogenated derivative of phthalide. This compound serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility stems from the reactive lactone ring and the influence of the chloro substituent on the aromatic system. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorophthalide, its characteristic reactivity, and essential safety information for laboratory handling.

Compound Identification and Physical Properties

A solid at room temperature, 5-Chlorophthalide's physical characteristics are foundational to its handling, storage, and application in synthetic protocols. While extensive experimental data is not broadly published, the key identification parameters and some known physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 5-Chloroisobenzofuran-1(3H)-one | [1] |

| CAS Number | 54109-03-4 | [1] |

| Molecular Formula | C₈H₅ClO₂ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Sealed in a dry place at room temperature | [2][3] |

Further experimental determination of properties such as melting point, boiling point, and solubility in a range of organic solvents is recommended for specific process development. For the related compound 4-Chlorophthalide, it is noted to be a white to light yellow solid soluble in organic solvents like ethanol and acetone, with limited solubility in water[4]. It is reasonable to expect similar solubility behavior for 5-Chlorophthalide.

Spectral Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 5-Chlorophthalide. Below is a summary of the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring. The aromatic protons will exhibit splitting patterns (doublets, triplets, or multiplets) characteristic of a substituted benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups. The two methylene protons (-CH₂-) are diastereotopic and are expected to appear as a singlet or a pair of doublets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a characteristic downfield chemical shift. The aromatic carbons will appear in the aromatic region, with their specific shifts influenced by the chlorine substituent. The methylene carbon will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chlorophthalide will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1760-1800 cm⁻¹. Other significant absorptions will include C-H stretching from the aromatic and methylene groups, C=C stretching from the aromatic ring, and C-O stretching of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of 5-Chlorophthalide. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns will likely involve the loss of CO, CO₂, and the chlorine atom.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 5-Chlorophthalide is primarily dictated by the electrophilic nature of the carbonyl carbon within the lactone ring and the chemistry of the substituted aromatic ring.

Reactivity of the Lactone Ring

The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Under basic or acidic conditions, the lactone ring of 5-Chlorophthalide can be hydrolyzed to yield 2-(hydroxymethyl)-5-chlorobenzoic acid. The reaction is typically carried out by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Experimental Protocol: General Hydrolysis of Phthalides

-

Dissolve the phthalide derivative in a suitable organic solvent (e.g., THF, ethanol).

-

Add an aqueous solution of a strong base (e.g., 2M NaOH).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Reaction with primary or secondary amines results in the opening of the lactone ring to form the corresponding amides. This reaction is a valuable tool for introducing amide functionalities into a molecular scaffold.

Grignard reagents are potent nucleophiles that readily attack the carbonyl group of the lactone. Typically, this reaction proceeds with the addition of two equivalents of the Grignard reagent. The initial nucleophilic attack opens the lactone ring to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup[5][6][7][8]. This reaction is instrumental in the synthesis of certain pharmaceutical compounds[5].

Experimental Workflow: Grignard Reaction with a Phthalide Derivative

Caption: A generalized workflow for the reaction of a phthalide with a Grignard reagent.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-Chlorophthalide. It is designated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation[2].

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Work in a well-ventilated area or use a fume hood.

Applications in Drug Development and Organic Synthesis

5-Chlorophthalide is a valuable intermediate in the synthesis of various target molecules. Its utility is exemplified by its role as a precursor in the synthesis of pharmaceutically active compounds. For instance, phthalide derivatives are key components in the synthesis of the antidepressant citalopram[5]. The ability to functionalize both the lactone ring and the aromatic ring makes 5-Chlorophthalide a versatile scaffold for creating diverse chemical libraries for drug discovery.

Conclusion

5-Chlorophthalide is a key synthetic intermediate with a rich and versatile chemistry centered around its reactive lactone functionality. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development. While some specific experimental data remains to be broadly published, the information provided in this guide, based on its known characteristics and the behavior of analogous compounds, offers a solid foundation for scientists and professionals working with this important chemical building block.

References

- 1. 5-chloro phthalide | CAS No: 54109-03-4 [aquigenbio.com]

- 2. This compound | 54109-03-4 [sigmaaldrich.com]

- 3. 54109-03-4|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 52010-22-7: 4-Chlorophthalide | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to the Solubility of 5-Chloroisobenzofuran-1(3H)-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloroisobenzofuran-1(3H)-one, a crucial parameter for researchers, scientists, and professionals in drug development. While quantitative solubility data for this specific compound is not extensively available in published literature, this guide synthesizes existing qualitative information, data from structurally analogous compounds, and fundamental chemical principles to offer predictive insights. Furthermore, detailed experimental protocols are provided to empower researchers to determine precise solubility values tailored to their specific applications. This document is structured to deliver not just data, but a foundational understanding of the factors governing the solubility of this compound, thereby ensuring scientific integrity and practical utility.

Introduction: The Critical Role of Solubility in Scientific Research

This compound, also known as 5-chlorophthalide, is a halogenated lactone that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its utility in medicinal chemistry and materials science is significant, with applications ranging from the development of novel therapeutics to the creation of specialized polymers. The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reactivity, and bioavailability in various experimental and manufacturing processes.

A thorough understanding of solubility is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is essential for optimal reaction rates and yields.

-

Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvents directly impacts its formulation into a stable and bioavailable dosage form.

-

Analytical Chemistry: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the known solubility profile of this compound, explore the underlying chemical principles that govern its solubility, and provide practical methodologies for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₂ | [3] |

| Molecular Weight | 168.58 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 154-155 °C | [3] |

| Boiling Point (Predicted) | 363.9 ± 42.0 °C | [3] |

| Density (Predicted) | 1.428 ± 0.06 g/cm³ | [3] |

The presence of a polar lactone group and a relatively nonpolar chlorophenyl ring gives this compound a distinct molecular architecture that dictates its interactions with various solvents.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is sparse in the public domain. However, qualitative information and data from structurally similar compounds provide valuable insights.

Qualitative Solubility Data

A product information sheet indicates the following qualitative solubility for this compound:

-

Chloroform: Slightly soluble, with sonication enhancing dissolution.[3]

-

Methanol: Slightly soluble, with heating and sonication improving solubility.[3]

This suggests that while there is some affinity for both a non-polar chlorinated solvent and a polar protic solvent, the compound is not freely soluble in either at room temperature.

Insights from Structurally Analogous Compounds

To build a more comprehensive, albeit predictive, solubility profile, it is instructive to examine the solubility of structurally related compounds.

4-Chlorophthalide: This isomer of the target compound is reported to be soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[4] This aligns with the expectation that the organic character of the molecule dominates its solubility behavior.

Phthalimide: This compound shares the core phthalic acid-derived ring system but with an imide functional group instead of a lactone. Quantitative solubility data for phthalimide in various organic solvents has been experimentally determined and is presented below. This data can serve as a useful proxy for estimating the relative solubility of this compound in different solvent classes.

| Solvent | Solubility (mole fraction) at 298.15 K (25 °C) | Solvent Class |

| Acetone | 0.035 | Polar Aprotic |

| Ethyl Acetate | 0.018 | Polar Aprotic |

| Methanol | 0.008 | Polar Protic |

| Ethanol | 0.007 | Polar Protic |

| n-Propanol | 0.006 | Polar Protic |

| Isopropanol | 0.005 | Polar Protic |

| n-Butanol | 0.005 | Polar Protic |

| Acetonitrile | 0.004 | Polar Aprotic |

| Toluene | 0.001 | Non-polar |

Data adapted from a study on phthalimide solubility.[5][6]

The data for phthalimide suggests a higher affinity for polar aprotic solvents like acetone and ethyl acetate, with decreasing solubility in polar protic solvents (alcohols) and very low solubility in non-polar aromatic solvents like toluene.[5][6] It is reasonable to hypothesize that this compound will follow a similar trend.

Scientific Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Polarity

The polarity of both the solute and the solvent is the most critical factor in determining solubility.

-

Polar Solvents: These solvents have large dipole moments and can be further classified as protic (containing hydrogen bond donors, e.g., alcohols, water) or aprotic (lacking hydrogen bond donors, e.g., acetone, DMSO, ethyl acetate).

-

Non-polar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene).

This compound possesses both polar and non-polar characteristics. The lactone group is polar, while the chlorophenyl ring is predominantly non-polar. This amphiphilic nature suggests that it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can effectively interact with the lactone group without the competing hydrogen bonding network found in polar protic solvents.

Hansen Solubility Parameters

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs).[7][8] HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Experimental Determination of Solubility

Given the lack of quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems. The shake-flask method is a widely accepted and reliable technique for this purpose.[9]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the dilution factor.

Self-Validation:

-

Time to Equilibrium: To ensure that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at equilibrium.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed by techniques such as X-ray powder diffraction (XRPD) to confirm that no phase change or degradation has occurred during the experiment.

Visualization of Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Logical Framework for Solvent Selection

The selection of an appropriate solvent can be guided by a logical framework based on the principles of solubility.

Caption: Logical relationship between the structure of this compound and its predicted solubility in different solvent classes.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide range of organic solvents is not yet established in the scientific literature, this guide provides a robust framework for researchers to approach this critical aspect of their work. By leveraging qualitative data, insights from structurally similar compounds, and a strong understanding of fundamental chemical principles, informed decisions about solvent selection can be made. The provided experimental protocol for the shake-flask method offers a reliable path to generating precise and application-specific solubility data. As a compound of interest in various fields of chemical synthesis, a deeper understanding of its solubility will undoubtedly facilitate its broader application and the advancement of related research endeavors.

References

- 1. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]

- 2. 5-chloro phthalide | CAS No: 54109-03-4 [aquigenbio.com]

- 3. 5-Chloro-1-(3H)-Isobenzofuranone | 54109-03-4 [amp.chemicalbook.com]

- 4. CAS 52010-22-7: 4-Chlorophthalide | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

The Therapeutic Potential of 5-Chloroisobenzofuran-1(3H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The isobenzofuranone scaffold, a privileged heterocyclic motif, has garnered considerable attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide focuses on a specific, halogenated derivative, 5-Chloroisobenzofuran-1(3H)-one, and its emerging role as a key building block in the synthesis of novel therapeutics targeting the central nervous system. We will delve into the synthetic utility of this compound, its application in the development of dual-action serotonin 1D (5-HT1D) receptor antagonists and serotonin reuptake inhibitors (SSRIs), and the underlying pharmacological rationale for this therapeutic strategy. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core concepts, detailed experimental considerations, and future perspectives for leveraging this compound in modern drug discovery.

Introduction: The Isobenzofuranone Core and Its Therapeutic Significance

The isobenzofuran-1(3H)-one, or phthalide, skeleton is a γ-lactone fused to a benzene ring. This structural unit is found in a variety of natural products and has been associated with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties[1][2][3]. The synthetic versatility of the phthalide core allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological activity and physicochemical properties. This compound, with its reactive chlorine atom, serves as a valuable synthon for creating libraries of derivatives with potential therapeutic applications. A particularly promising application of this chlorinated phthalide is its use as a precursor for compounds with dual activity at serotonergic targets, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders[4].

Therapeutic Rationale: Dual-Action Modulation of the Serotonin System

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and various physiological processes. Dysregulation of this system is a hallmark of several psychiatric disorders. Two key proteins involved in serotonergic neurotransmission are the serotonin 1D (5-HT1D) receptor and the serotonin transporter (SERT).

-

Serotonin 1D (5-HT1D) Receptor: The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that acts as an autoreceptor on presynaptic neurons. When activated by serotonin, it inhibits further serotonin release. Therefore, antagonizing this receptor can lead to an increase in synaptic serotonin levels[5].

-

Serotonin Transporter (SERT): SERT is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the serotonin signal. Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressants[5].

A therapeutic agent with dual 5-HT1D antagonist and SERT inhibitory activity could offer a synergistic effect, enhancing serotonin signaling more effectively than a single-target agent. This approach has the potential for a faster onset of action and improved efficacy in treating depressive and anxiety disorders.

Signaling Pathways

The following diagram illustrates the interplay between the 5-HT1D receptor and SERT at the synaptic level.

Caption: Serotonergic synapse showing the roles of SERT and the 5-HT1D autoreceptor.

Synthetic Applications of this compound

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis to generate a library of potential dual-action serotonergic agents starting from this compound.

Caption: Proposed synthetic workflow for the generation of bioactive molecules.

Exemplary Experimental Protocol: Synthesis of an Isobenzofuranone-Piperazine Adduct

This protocol is adapted from general procedures for the reaction of phthalides with amines and serves as a foundational method that can be optimized for specific substrates.

Objective: To synthesize a C-3 substituted isobenzofuranone derivative via nucleophilic addition of a piperazine derivative to this compound.

Materials:

-

This compound

-

Substituted Piperazine (e.g., 1-(1-naphthyl)piperazine)

-

Anhydrous Toluene

-

Inert Gas (Argon or Nitrogen)

-

Standard laboratory glassware for reflux and work-up

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Addition of Nucleophile: To the stirred solution, add the substituted piperazine (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterization: Characterize the purified compound by standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy).

Quantitative Analysis and Structure-Activity Relationships

The biological activity of isobenzofuranone derivatives is highly dependent on the nature and position of their substituents. While specific quantitative data for this compound derivatives as 5-HT1D antagonists and SSRIs is limited in publicly accessible literature, data from related isobenzofuranone compounds can provide valuable insights into potential structure-activity relationships (SAR).

Table 1: Representative Biological Activities of Isobenzofuranone Derivatives

| Compound Class | Target/Assay | IC50 / Ki (µM) | Reference |

| C-3 Functionalized Isobenzofuranones | K562 (myeloid leukemia) cell line | 1.71 - 2.79 | |

| C-3 Functionalized Isobenzofuranones | U937 (lymphoma) cell line | Moderate activity | |

| Isobenzofuranone Derivatives | Serotonin Reuptake Inhibition | Active in vitro | [3][4] |

| Spiro-isobenzofuranones | Histamine H3 Receptor | 0.00054 - 0.00072 | [6] |

Note: The data in this table is for structurally related compounds and not direct derivatives of this compound acting on serotonergic targets. It is presented to illustrate the potential for potent biological activity within this class of molecules.

The development of a robust SAR for this class of compounds will require the synthesis and biological evaluation of a focused library of derivatives, exploring variations in the piperazine substituent and modifications to the isobenzofuranone core.

Future Perspectives and Conclusion

This compound represents a promising starting point for the development of novel, dual-action therapeutics targeting the serotonin system. The synthetic tractability of this scaffold, coupled with the compelling pharmacological rationale for dual 5-HT1D antagonism and serotonin reuptake inhibition, makes it an attractive area for further investigation.

Future research efforts should focus on:

-

The development and optimization of a robust synthetic route to generate a diverse library of this compound derivatives.

-

Comprehensive in vitro pharmacological profiling of these new chemical entities to determine their potency and selectivity for the 5-HT1D receptor and SERT.

-

In vivo studies in relevant animal models of depression and anxiety to assess the therapeutic potential of lead compounds.

-

Elucidation of the detailed structure-activity relationships to guide the design of next-generation molecules with improved efficacy and safety profiles.

References

- 1. WO2016151328A1 - Method for making serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 2. Derivatives as 5HT1A receptor ligands--past and present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 5-Chloroisobenzofuran-1(3H)-one: A Methodological and Investigative Guide

Abstract

The isobenzofuran-1(3H)-one scaffold is a recurring motif in a variety of biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological effects including antidepressant, antimicrobial, and antitumor activities.[1][2][3] 5-Chloroisobenzofuran-1(3H)-one is a specific analogue within this class; however, its detailed mechanism of action has not been extensively characterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the molecular mechanisms underpinning the biological activity of this compound. By leveraging insights from related compounds, we present a series of strategic experimental workflows, from initial broad-based screening to specific target validation and pathway analysis, designed to thoroughly characterize this compound's pharmacological profile.

Introduction: The Isobenzofuran-1(3H)-one Core and its Therapeutic Potential

The benzofuran and isobenzofuranone core structures are privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic compounds with significant therapeutic potential.[1] Derivatives of this core have been reported to possess diverse biological activities, including:

-

Antidepressant Effects: Certain novel isobenzofuran-1(3H)-one derivatives have been synthesized and evaluated as antidepressant agents, demonstrating serotonin (5-HT) reuptake inhibition.[2] One such derivative was shown to increase 5-HT levels in the cortex and enhance the expression of synaptic-associated proteins like BDNF and TrkB in mice.[2]

-

Antimicrobial Activity: Various substituted isobenzofuran-1(3H)-ones have been synthesized and have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as a broad spectrum of fungi.[3][4]

-

Anticancer Properties: The broader class of benzofuran derivatives has been investigated for anticancer effects, suggesting that this is a potential area of activity for this compound.[1][5]

Given the established bioactivity of this chemical class, this compound represents a compound of interest for which a systematic mechanistic investigation is warranted. This guide outlines a proposed workflow to de-orphanize its biological targets and understand its mode of action.

Proposed Investigative Workflow for Mechanism of Action (MOA) Elucidation

The following sections detail a multi-pronged approach to dissecting the mechanism of action of this compound. The strategy begins with broad, high-throughput screening to identify potential biological activities and progressively narrows the focus to specific molecular targets and pathways.

Phase 1: Broad-Based Phenotypic and Target Screening

The initial phase is designed to cast a wide net and identify the general biological impact of the compound. This is critical for generating initial hypotheses about its mechanism.

Caption: Phase 1 Workflow for Initial MOA Investigation.

Experimental Protocols:

-

High-Throughput Cell Viability Screening:

-

Cell Line Panel: Select a diverse panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines.

-

Assay: Utilize a resazurin-based assay (e.g., CellTiter-Blue) or ATP-based assay (e.g., CellTiter-Glo).

-

Procedure: Plate cells in 384-well plates. After 24 hours, add this compound across a 10-point, 3-fold serial dilution (e.g., from 100 µM to 5 nM).

-

Incubation: Incubate for 72 hours.

-

Data Analysis: Measure fluorescence or luminescence and calculate GI50 (50% growth inhibition) values for each cell line to identify sensitive lines.

-

-

Broad-Spectrum Antimicrobial Screening:

-

Organism Panel: Test against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Assay: Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods according to CLSI guidelines.

-

Procedure: Prepare a 2-fold serial dilution of the compound in appropriate broth media in a 96-well plate. Inoculate with a standardized suspension of the microbial strain.

-

Incubation: Incubate at the optimal temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Phase 2: Focused Investigation based on Phase 1 Data

Based on the initial screening results, a more focused investigation can be designed. Given the known activities of related isobenzofuranones, a likely outcome is activity in neurotransmitter reuptake or antimicrobial assays.

If phenotypic screening suggests central nervous system (CNS) activity or if receptor binding assays show affinity for neurotransmitter transporters, a detailed investigation into its effect on monoamine systems is warranted. This is based on the finding that isobenzofuran-1(3H)-one derivatives can act as serotonin reuptake inhibitors.[2]

Caption: Workflow for Neurotransmitter Reuptake Assays.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

-

Assay Buffer: Prepare Krebs-Ringer-HEPES (KRH) buffer.

-

Procedure: a. Plate cells in 96-well plates. b. Wash cells with KRH buffer. c. Pre-incubate cells with varying concentrations of this compound or a reference inhibitor (e.g., Fluoxetine for SERT) for 15 minutes at 37°C. d. Add a mixture of radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT) and unlabeled neurotransmitter. e. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake. f. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Quantitative Data Summary (Hypothetical)

| Transporter | Reference Compound | Reference IC50 (nM) | This compound IC50 (nM) |

| SERT | Fluoxetine | 15 | To be determined |

| DAT | GBR-12909 | 25 | To be determined |

| NET | Desipramine | 5 | To be determined |

If the compound shows significant antimicrobial activity, subsequent experiments should aim to identify the specific cellular process being inhibited.

Caption: Workflow for Antimicrobial Mechanism of Action Studies.

Experimental Protocol: Macromolecular Synthesis Assay

-

Bacterial Strain: Use a sensitive bacterial strain identified in the initial screen (e.g., S. aureus).

-